

The Role of HA-1004 in Cyclic Nucleotide-Dependent Pathways: A Technical Guide

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Compound of Interest

Compound Name: HA-1004

Cat. No.: B1663004

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Abstract

HA-1004, an isoquinolinesulfonamide derivative, is a valuable tool for researchers studying cyclic nucleotide-dependent signaling pathways. It functions as a competitive inhibitor of ATP, targeting the catalytic subunits of cyclic nucleotide-dependent protein kinases. This technical guide provides an in-depth overview of **HA-1004**'s mechanism of action, its inhibitory profile, and detailed experimental protocols for its use in kinase assays. The information presented is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize **HA-1004** in their investigations of cGMP and cAMP-mediated cellular processes.

Introduction

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are ubiquitous second messengers that regulate a vast array of physiological processes, including smooth muscle relaxation, neuronal signaling, and cell growth and differentiation. The primary intracellular effectors of these cyclic nucleotides are cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), respectively. These kinases, upon activation by their respective cyclic nucleotides, phosphorylate specific substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of downstream cellular events.

The study of these pathways often necessitates the use of specific inhibitors to dissect the roles of individual kinases. **HA-1004**, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, has emerged as a useful pharmacological tool for this purpose. It exhibits a preferential, though not exclusive, inhibitory activity towards PKA and PKG, making it a valuable reagent for probing the functions of these kinases in various cellular contexts.

Mechanism of Action

HA-1004 exerts its inhibitory effect by acting as a competitive inhibitor of adenosine triphosphate (ATP) at the catalytic site of protein kinases. The isoquinoline ring of **HA-1004** mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase. This direct interaction with the active center of the enzyme prevents the binding of ATP and subsequent phosphorylation of substrate proteins. The inhibition by **HA-1004** is reversible and does not interfere with the binding of the cyclic nucleotide activators (cAMP or cGMP) to the regulatory subunits of PKA and PKG.

Quantitative Data: Inhibitory Profile of HA-1004

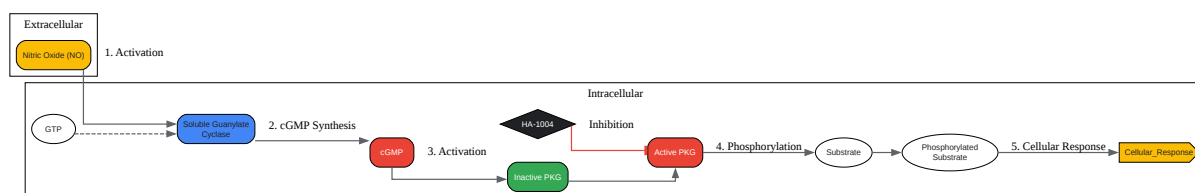
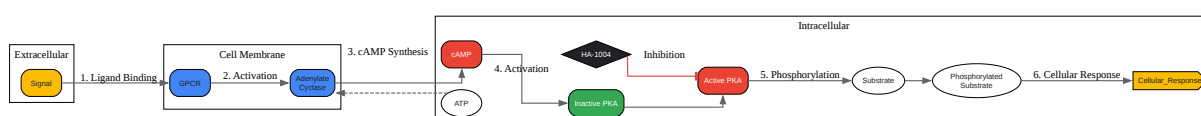
The inhibitory potency of **HA-1004** has been characterized against several protein kinases. The following table summarizes the reported inhibition constants (K_i) and half-maximal inhibitory concentrations (IC_{50}) for **HA-1004** against key cyclic nucleotide-dependent kinases and other related kinases.

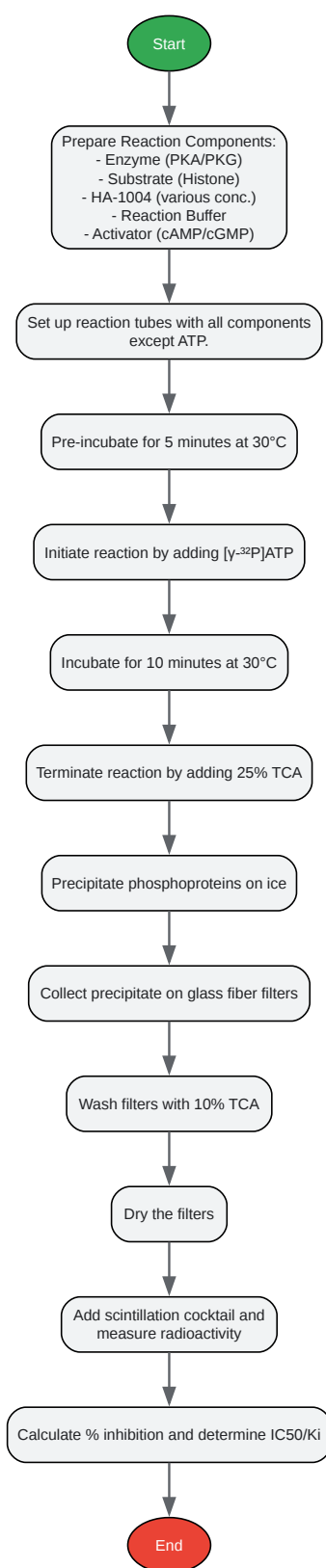
Kinase	Inhibition Constant (K_i)	IC_{50}	Reference
cGMP-dependent Protein Kinase (PKG)	1.4 μ M	-	[1]
cAMP-dependent Protein Kinase (PKA)	2.3 μ M	-	[1]
Protein Kinase C (PKC)	-	40 μ M	[2]
Myosin Light Chain Kinase (MLCK)	150 μ M	-	[2]

Note: Lower K_i and IC_{50} values indicate greater inhibitory potency.

Signaling Pathway Diagrams

To visualize the role of **HA-1004** in cyclic nucleotide-dependent pathways, the following diagrams illustrate the canonical signaling cascades and the point of inhibition by **HA-1004**.





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References

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